11-ent-Mifepristone
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Overview
Description
11-ent-Mifepristone is a synthetic steroid compound with a molecular formula of C29H35NO2 and a molecular weight of 429.6 g/mol . It is an enantiomer of Mifepristone, which is widely known for its use as a progesterone receptor antagonist. The compound is characterized by its unique stereochemistry, which differentiates it from its more commonly known counterpart, Mifepristone.
Preparation Methods
The synthesis of 11-ent-Mifepristone involves several steps, starting from readily available steroid precursors. The synthetic route typically includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Alkynylation: Addition of an alkynyl group at the C-17 position.
Dimethylamino Substitution: Introduction of a dimethylamino group at the phenyl ring.
Chemical Reactions Analysis
11-ent-Mifepristone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones under specific conditions.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides . Major products formed from these reactions include various stereoisomers and functionalized derivatives of this compound .
Scientific Research Applications
11-ent-Mifepristone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 11-ent-Mifepristone involves its interaction with progesterone and glucocorticoid receptors. By competitively binding to these receptors, the compound inhibits the activity of endogenous or exogenous progesterone and cortisol . This leads to various physiological effects, including the induction of bleeding during the luteal phase and early pregnancy, as well as the suppression of glucocorticoid-mediated processes .
Comparison with Similar Compounds
11-ent-Mifepristone is unique due to its specific stereochemistry, which distinguishes it from other similar compounds. Some of the similar compounds include:
Mifepristone: The parent compound, known for its use in medical termination of pregnancy and treatment of Cushing’s syndrome.
N-Desmethyl Mifepristone: A metabolite of Mifepristone with similar biological activity.
Hydroxy Mifepristone: Another derivative with hydroxyl groups at different positions.
Properties
Molecular Formula |
C29H35NO2 |
---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
(8S,11S,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24-,25-,26-,28-,29-/m0/s1 |
InChI Key |
VKHAHZOOUSRJNA-PWOFSUAHSA-N |
Isomeric SMILES |
CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)O |
Canonical SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O |
Origin of Product |
United States |
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